N-(2-Ethoxyethyl)-3-methylaniline is an organic compound classified as an amine. Its molecular formula is , and it has a molecular weight of approximately 165.24 g/mol. The compound features a 3-methyl substitution on the aniline ring, along with an ethoxyethyl group attached to the nitrogen atom. This unique structure contributes to its chemical and physical properties, making it a subject of interest in various fields of research.
The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.
The synthesis of N-(2-ethoxyethyl)-3-methylaniline can be achieved through various methods:
The choice of method depends on factors such as desired yield, purity requirements, and scalability for industrial applications.
N-(2-Ethoxyethyl)-3-methylaniline has various applications across different fields:
Studies on the interactions of N-(2-ethoxyethyl)-3-methylaniline with biological systems are essential for understanding its potential effects. This includes examining its binding affinity to specific receptors or enzymes, which could provide insights into its mechanism of action and therapeutic potential. Research into similar compounds suggests that the ethoxyethyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with N-(2-ethoxyethyl)-3-methylaniline:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-(2-Ethoxyethyl)-N-ethylaniline | C10H15N | Contains an ethyl group instead of a methyl group on the aniline ring |
| N-(2-Ethoxyethyl)-2,3-dihydro-1H-inden-1-amine | C11H15N | Features a different cyclic structure (indene) |
| N-(2-Methoxyethyl)-3-methylaniline | C10H13NO | Contains a methoxy group instead of an ethoxy group |
N-(2-Ethoxyethyl)-3-methylaniline is unique due to its specific combination of an ethoxyethyl group with a methyl-substituted aniline structure. This configuration imparts distinct chemical properties that may enhance its utility in various applications compared to its analogs. Its potential biological activity also distinguishes it from simpler compounds lacking the ethoxyethyl moiety .